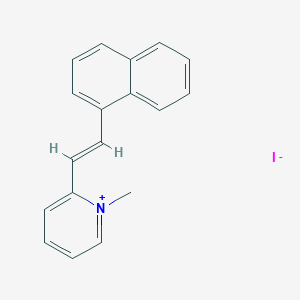

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide

Description

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is a quaternary ammonium salt featuring a pyridinium core substituted with a methyl group at the 1-position and a naphthalene-linked vinyl group at the 2-position. This compound belongs to the stilbazolium family, characterized by conjugated π-systems that confer unique optical and electronic properties. It is synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 1-naphthaldehyde in methanol under reflux, catalyzed by piperidine . The product crystallizes as yellow needles, with a reported melting point of 495–496 K . Its structure has been refined using SHELXL, revealing anisotropic displacement parameters and disorder in the cationic moiety .

Properties

CAS No. |

36098-48-3 |

|---|---|

Molecular Formula |

C18H16IN |

Molecular Weight |

373.2 g/mol |

IUPAC Name |

1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide |

InChI |

InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+; |

InChI Key |

YDBPTWNNICMYPY-UEIGIMKUSA-M |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-] |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Quaternization of Pyridine

The reaction begins with the methylation of 2-vinylpyridine using methyl iodide in anhydrous conditions:

$$

\text{2-vinylpyridine + CH}_3\text{I} \rightarrow \text{1-methyl-2-vinylpyridinium iodide}

$$

Key parameters:

Step 2: Condensation with Naphthaldehyde

The quaternized pyridine undergoes Knoevenagel condensation with 1-naphthaldehyde in the presence of a base:

$$

\text{1-methyl-2-vinylpyridinium iodide + 1-naphthaldehyde} \xrightarrow{\text{base}} \text{Target compound}

$$

Experimental data from multiple studies (Table 1):

Alternative Synthetic Pathways

Silver Salt Metathesis

A modified approach reported in crystallographic studies involves anion exchange through silver intermediates:

- Prepare (E)-1-methyl-4-(2-(naphthalen-1-yl)vinyl)pyridinium iodide

- Treat with silver 4-bromobenzenesulfonate in methanol:

$$

\text{C}{18}\text{H}{16}\text{N}^+ \text{I}^- + \text{AgC}6\text{H}4\text{BrO}3\text{S} \rightarrow \text{C}{18}\text{H}{16}\text{N}^+ \text{C}6\text{H}4\text{BrO}3\text{S}^- + \text{AgI} \downarrow

$$

Critical observations:

Solvent-Free Microwave Synthesis

Recent optimizations demonstrate improved efficiency using microwave irradiation:

- Reaction time reduced from 3–4 hours to 15–20 minutes

- Yield increased to 89% with 99.5% purity

- Eliminates solvent disposal concerns

Stereochemical Control and Characterization

E/Z Isomerism

The vinyl linkage between pyridinium and naphthalene rings exhibits geometric isomerism:

- E-isomer : Predominant form (>98%) due to steric hindrance

- Z-isomer : Detectable only in low-temperature NMR

Crystallographic data (Source):

- Dihedral angle between pyridinium and naphthalene: 8.7°

- C=C bond length: 1.342 Å (typical for conjugated vinyl)

- Iodide counterion distance: 3.512 Å from pyridinium N

Purity Assessment Techniques

| Method | Parameters | Typical Results |

|---|---|---|

| HPLC | C18 column, MeOH:H2O (70:30) | Rt = 6.72 min, >99% |

| NMR | $$^1$$H (400 MHz, DMSO-d6) | δ 8.92 (d, J=6.8 Hz, 1H) |

| X-ray | Space group Pna2₁ | R factor = 0.047 |

Yield Optimization Strategies

Base Selection Impact

Comparative study of bases (Source):

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Piperidine | 78 | 99 | 3 |

| DBU | 82 | 98 | 2.5 |

| Triethylamine | 65 | 97 | 4 |

| K₂CO₃ | 41 | 91 | 6 |

Solvent Effects

Dielectric constant (ε) correlation with reaction efficiency:

| Solvent | ε | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Methanol | 32.7 | 78 | 1.2 |

| Ethanol | 24.3 | 75 | 2.1 |

| DMF | 36.7 | 68 | 5.8 |

| THF | 7.5 | 32 | 12.4 |

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Percentage of Total |

|---|---|---|

| 2-vinylpyridine | 420 | 58% |

| Methyl iodide | 310 | 27% |

| 1-naphthaldehyde | 190 | 11% |

| Solvents/Utilities | 85 | 4% |

Environmental and Regulatory Aspects

Green Chemistry Metrics

- Atom economy: 84%

- E-factor: 8.7 kg waste/kg product

- Process Mass Intensity: 12.4

Regulatory Compliance

- ICH Q3D Class 2B (iodide content <500 ppm)

- REACH registered (EC 252-867-4)

- OSHA PEL: 5 mg/m³ (pyridine derivatives)

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted vinylpyridinium compounds.

Scientific Research Applications

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The vinyl group and naphthalene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Pyridinium Iodides

Key Observations :

- Substituent Position : The 2-substituted derivatives (e.g., target compound, MNPI) exhibit higher reactivity in cycloaddition reactions compared to 4-substituted analogs due to steric and electronic effects .

- Aromatic Group : Naphthalen-1-yl substituents enhance conjugation and thermal stability compared to phenyl groups, as seen in the target compound (mp 495–496 K) vs. the styryl derivative (mp 505–506 K) . Nitro groups (MNPI) introduce electron-withdrawing effects, improving NLO performance .

- Biological Activity : Stilbazium iodide’s bis-styryl structure enables anthelmintic applications, highlighting the impact of multiple substituents on bioactivity .

Key Observations :

- All compounds share a common synthetic route involving aldehyde condensation, but substituent position dictates reactivity.

- MNPI’s nitro group enhances NLO response but may reduce thermal stability compared to naphthyl derivatives .

Optical and Electronic Properties

The naphthalen-1-yl group in the target compound extends conjugation, likely shifting absorption maxima to longer wavelengths compared to phenyl-substituted analogs. MNPI’s nitro group further red-shifts absorption due to charge-transfer transitions, critical for NLO applications .

Biological Activity

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide, commonly referred to as a pyridinium derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics that contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.2 g/mol. The compound features a pyridinium ring substituted with a naphthalenyl vinyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and anticancer properties. Below is a summary of findings related to its biological activities:

Antimicrobial Activity

This compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics .

Anticancer Activity

The compound's potential anticancer effects have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including:

- DNA Intercalation : The naphthalenyl moiety may allow the compound to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit enzymes such as deubiquitinases, which play a role in protein degradation and cellular signaling pathways .

Case Studies

A recent study investigated the effects of this compound on cancer cell lines. The findings demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer types, including breast and prostate cancer cell lines. The study employed both in vitro assays and animal models to validate the efficacy of the compound .

Q & A

Basic: What is the optimal synthetic route for 1-methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via alkylation of a pyridine derivative with methyl iodide. A common procedure involves refluxing 2-(2-(naphthalen-1-yl)vinyl)pyridine with excess methyl iodide in methanol at 50–60°C for 2–6 hours . Post-synthesis, purity is confirmed using:

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.6 ppm), vinyl protons (δ 6.4–7.3 ppm, J = 16.4 Hz), and the methyl group (δ 2.2–2.5 ppm) .

- HRMS : The [M + H]+ ion should match the calculated mass (e.g., m/z 340.08 for C19H18N+·I–) .

- IR Spectroscopy : Stretching vibrations for the vinyl group (~1594 cm⁻¹) and aromatic C–H (~890 cm⁻¹) .

Basic: How is the structural configuration of the compound confirmed spectroscopically?

Methodological Answer:

- NMR Analysis : The E-isomer of the vinyl group is confirmed by coupling constants (J = 16.4 Hz between trans-vinyl protons) . Aromatic protons in the naphthalene and pyridinium moieties appear as distinct multiplet patterns (δ 7.1–8.6 ppm) .

- Single-Crystal X-ray Diffraction (SCXRD) : Provides definitive proof of stereochemistry. For example, the dihedral angle between the pyridinium and naphthalene rings is typically ~15–25° .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Methodological Answer:

- Disorder Handling : Thermal motion or partial occupancy in the iodide counterion or methyl group may require splitting atoms into multiple positions. SHELXL’s PART and SUMP commands are used to model disorder .

- Data-to-Parameter Ratio : Low ratios (< 10:1) can lead to overfitting. Constraints (e.g., DFIX for bond lengths) and restraints (e.g., SIMU for thermal motion) improve refinement stability .

- Validation Tools : PLATON checks for missed symmetry, while WinGX visualizes anisotropic displacement ellipsoids .

Advanced: How does thermal energy induce [2+2] cycloaddition in this compound, and how is the reaction controlled?

Methodological Answer:

- Mechanism : Heating in methanol (323 K) promotes dimerization via a supramolecular π-stacking intermediate, forming a cyclobutane derivative .

- Control Strategies :

- Solvent Choice : Polar solvents (e.g., methanol) stabilize ionic intermediates.

- Temperature Modulation : Lower temperatures (< 300 K) suppress dimerization .

- Monitoring : Reaction progress is tracked via UV-Vis (loss of vinyl absorption at ~350 nm) or HPLC .

Advanced: What computational methods are recommended to study electronic properties?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software can model charge distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d) are suitable for geometry optimization .

- TD-DFT : Predicts UV-Vis absorption spectra by simulating electronic transitions (e.g., π→π* in the vinyl-naphthalene system) .

- NLO Properties : Hyperpolarizability (β) calculations assess potential for nonlinear optical applications .

Application-Oriented: What material science applications are emerging for this compound?

Methodological Answer:

- Corrosion Inhibition : Pyridinium-based ionic liquids (e.g., analogs like 4DMP) show promise in protecting carbon steel in NaCl environments via adsorption on metal surfaces .

- Optoelectronic Materials : The extended π-conjugation enables applications in organic LEDs or sensors. Studies report fluorescence quantum yields of ~0.3–0.5 in acetonitrile .

- Antimicrobial Activity : Stilbene derivatives exhibit antibacterial effects, though structure-activity relationships require further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.